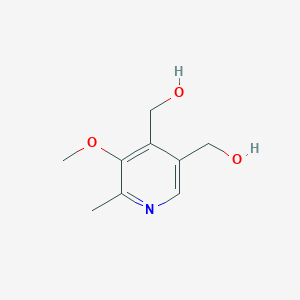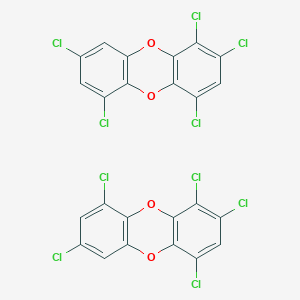
7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate is a complex organic peroxide compound. Organic peroxides are known for their applications in polymerization processes, where they act as initiators. This compound, due to its unique structure, may have specific applications in various industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate involves the reaction of 7,7-dimethyloctanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the stability of the peroxide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the production process, given the reactive nature of organic peroxides.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: As an organic peroxide, it can undergo decomposition to produce free radicals, which can initiate oxidation reactions.
Reduction: It can be reduced to its corresponding alcohols and ketones.
Substitution: The peroxide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Typically involves heat or light to initiate the decomposition.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products
Oxidation: Produces free radicals which can further react to form various oxidation products.
Reduction: Produces alcohols and ketones.
Substitution: Produces substituted organic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as an initiator for polymerization reactions. Its ability to produce free radicals makes it valuable in the synthesis of various polymers.
Biology
Medicine
Industry
In the industrial sector, it can be used in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes.
Wirkmechanismus
The primary mechanism of action for 7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate involves the generation of free radicals upon decomposition. These free radicals can initiate chain reactions in polymerization processes. The molecular targets include unsaturated monomers, which react with the free radicals to form polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl peroxide: Another organic peroxide used widely in polymerization and as an acne treatment.
Di-tert-butyl peroxide: Used as a polymerization initiator and in organic synthesis.
Uniqueness
7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate is unique due to its specific structure, which may impart different reactivity and stability compared to other organic peroxides. Its branched structure could influence its decomposition rate and the types of free radicals produced.
Eigenschaften
Molekularformel |
C26H50O6 |
|---|---|
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
7,7-dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate |
InChI |
InChI=1S/C26H50O6/c1-10-18-26(8,9)21(16-13-15-20-25(5,6)7)23(28)30-32-31-29-22(27)17-12-11-14-19-24(2,3)4/h21H,10-20H2,1-9H3 |
InChI-Schlüssel |
ATFHWOGFDDXHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)C(CCCCC(C)(C)C)C(=O)OOOOC(=O)CCCCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


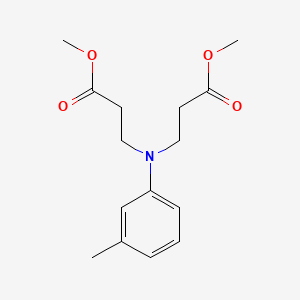
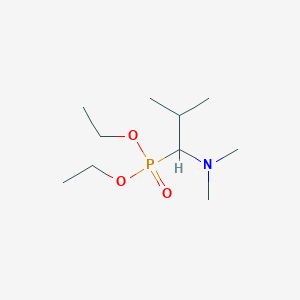
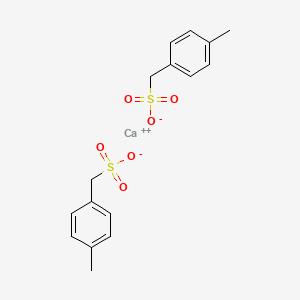
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
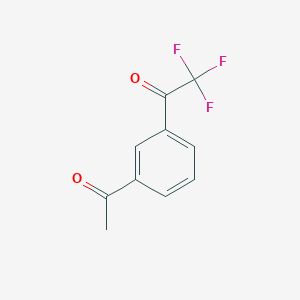

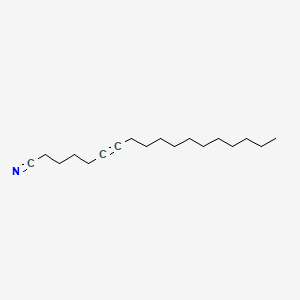
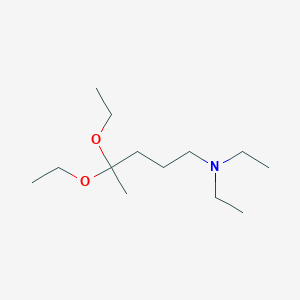
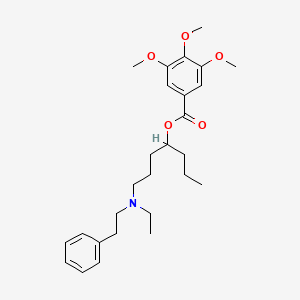
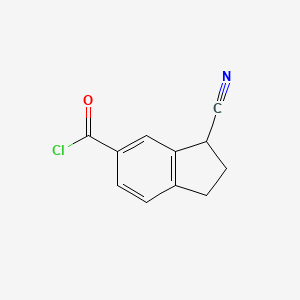
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

